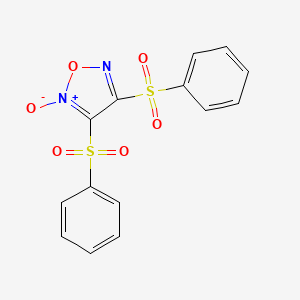

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide

Descripción general

Descripción

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide is a compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of furoxans, which are known for their nitric oxide (NO) releasing properties. The presence of phenylsulfonyl groups enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide typically involves a multi-step process. One common method includes the reaction of a precursor compound with aqueous hydrogen peroxide (H₂O₂) in glacial acetic acid. For example, compound 13 can be converted to this compound by adding 30% H₂O₂ and stirring the mixture at room temperature for 2.5 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions due to the presence of the oxadiazole ring.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in glacial acetic acid.

Reduction: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxides, while reduction reactions can produce amines or other reduced forms of the compound .

Aplicaciones Científicas De Investigación

Overview

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide (CAS No. 66074-00-8) is a compound recognized for its unique structure and potential applications across various scientific fields. It belongs to the furoxan class, known for nitric oxide (NO) releasing properties, which have significant implications in biological and medical research.

Chemistry

This compound serves as a versatile reagent in organic synthesis. Its utility includes:

- Precursor for Complex Molecules : It is employed in the synthesis of various complex organic compounds.

- Reagent in Organic Reactions : The compound can participate in oxidation and substitution reactions due to its functional groups.

Biology

This compound has been studied extensively for its biological effects:

- Nitric Oxide Donor : It acts as a NO donor, influencing various physiological processes including vasodilation and neurotransmission.

- Cellular Mechanisms : The release of NO from this compound can modulate immune responses and apoptosis in cells, making it a subject of interest in cell biology.

Medicine

The potential therapeutic applications of this compound include:

- Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells through NO release, suggesting its use as a chemotherapeutic agent.

- Cardiovascular Applications : Its ability to release NO positions it as a candidate for treatments related to cardiovascular diseases.

Industrial Applications

In industrial settings, this compound is utilized for:

- Material Development : It is investigated for use in creating new materials with enhanced properties.

- Chemical Stabilization : The compound can act as a stabilizer in various chemical processes.

Case Studies and Research Findings

- Synthesis and Biological Evaluation

- Mechanistic Insights

-

Comparative Studies

- Comparative studies with other NO donors such as nitroglycerin have shown that this compound possesses unique stability and reactivity due to its dual phenylsulfonyl groups . This makes it more versatile for various applications compared to traditional NO donors.

Mecanismo De Acción

The primary mechanism of action of 3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide involves the release of nitric oxide (NO). This release can occur under physiological conditions and is facilitated by the furoxan moiety. Nitric oxide is a signaling molecule that can induce various biological effects, including vasodilation, apoptosis, and modulation of immune responses. The compound’s ability to release NO makes it a valuable tool for studying NO-related pathways and developing NO-based therapeutics .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Bis(phenylsulfonyl)furoxan: Another furoxan derivative with similar NO-releasing properties.

Nitrofurazone: A nitrofuran derivative used as an antibacterial agent.

Nitroglycerin: A well-known NO donor used in the treatment of angina pectoris.

Uniqueness

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide is unique due to its dual phenylsulfonyl groups, which enhance its stability and reactivity. This makes it more versatile in various chemical reactions and applications compared to other NO donors .

Actividad Biológica

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide (CAS: 66074-00-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its efficacy against various diseases.

Chemical Structure and Properties

The chemical formula of this compound is CHNOS, with a molecular weight of 366.37 g/mol. Its structure features an oxadiazole ring substituted with phenylsulfonyl groups, which contribute to its reactivity and biological activity.

Synthesis Methods

Various synthetic approaches have been reported for the preparation of oxadiazole derivatives. The synthesis often involves the reaction of hydrazines with carboxylic acids or their derivatives under acidic or basic conditions. Recent advancements have focused on greener synthesis methods using multicomponent reactions to enhance yield and reduce environmental impact .

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound display activity against Mycobacterium tuberculosis (Mtb). In vitro testing revealed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL against Mtb strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study assessing the cytotoxic effects on breast cancer cell lines (MCF-7 and HCT-116), it was found that oxadiazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil. For example, one derivative showed an IC50 of 24.74 µM against MCF-7 cells .

Anti-inflammatory Properties

Oxadiazole compounds have demonstrated anti-inflammatory activities through inhibition of cyclooxygenase enzymes (COX). Molecular docking studies suggest high affinity for COX-2, indicating potential as anti-inflammatory agents .

Case Studies

| Study | Activity | Findings |

|---|---|---|

| Upare et al. (2019) | Antitubercular | Compound showed MIC of 0.25 µg/mL against Mtb H37Rv strain |

| Alam et al. (2022) | Anticancer | Compound exhibited significant inhibition of MCF-7 cells with IC50 = 24.74 µM |

| Ningegowda et al. (2021) | Antimycobacterial | Compound demonstrated good activity at 62.5 µg/mL against Mtb H37RvMa strain |

The biological activity of oxadiazoles is primarily attributed to their ability to interact with biomolecules through hydrogen bonding and electron-withdrawing effects from the oxadiazole ring. This interaction enhances their stability and bioavailability in biological systems .

Propiedades

IUPAC Name |

3,4-bis(benzenesulfonyl)-2-oxido-1,2,5-oxadiazol-2-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O6S2/c17-16-14(24(20,21)12-9-5-2-6-10-12)13(15-22-16)23(18,19)11-7-3-1-4-8-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIHJANRRMFJCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=NO[N+](=C2S(=O)(=O)C3=CC=CC=C3)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496704 | |

| Record name | 3,4-Di(benzenesulfonyl)-2-oxo-1,2,5lambda~5~-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66074-00-8 | |

| Record name | 3,4-Di(benzenesulfonyl)-2-oxo-1,2,5lambda~5~-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.